molecular formula C14H8Cl2N2O B1442469 4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 1308436-00-1

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B1442469
CAS No.: 1308436-00-1
M. Wt: 291.1 g/mol
InChI Key: NIKGJQQXRGTSIM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dihydrophthalazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and phthalic anhydride.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound shares a similar dichlorophenyl group but has a different core structure.

    2,4-Dichlorophenoxyacetic Acid: Although structurally different, it also contains the dichlorophenyl moiety and is widely used as a herbicide.

Uniqueness

4-(2,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific dihydrophthalazinone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-8-5-6-11(12(16)7-8)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKGJQQXRGTSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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